Reduced Polar Surface Area (PSA) Compared to the Unsubstituted Tetrazole Analog
The target compound (CAS 689251-72-7) exhibits a calculated PSA of 69.62 Ų, which is 10.86 Ų lower than the PSA of its closest unsubstituted analog, 4-(1H-Tetrazol-5-ylmethyl)aniline (CAS 131117-50-5) at 80.48 Ų . This reduction is attributed to the N1-ethyl group, which increases hydrophobicity. PSA values below 140 Ų are generally associated with good oral bioavailability and CNS penetration. A 10.86 Ų difference can potentially shift the permeability profile of a compound, especially in lead optimization programs where fine-tuning CNS exposure is critical. This data is a cross-study comparison of computed values.
| Evidence Dimension | Topological Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | 69.62 Ų |
| Comparator Or Baseline | 4-(1H-Tetrazol-5-ylmethyl)aniline (CAS 131117-50-5): 80.48 Ų |
| Quantified Difference | 10.86 Ų (14% lower for target compound) |
| Conditions | In silico calculation using standard cheminformatics methods |
Why This Matters
A lower PSA enhances passive membrane permeability, making the 1-ethyl tetrazole scaffold preferable over the unsubstituted analog for projects targeting intracellular or CNS targets.
